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Iron diantimonide (FeSb₂) has garnered significant research interest due to its unusual

electronic and thermoelectric properties, most notably a colossal Seebeck coefficient at low

temperatures.[1] Understanding the electronic band structure of FeSb₂ is crucial for elucidating

the origin of these properties. First-principles calculations based on density functional theory

(DFT) are powerful tools for this purpose; however, the results can be highly dependent on the

chosen computational methodology. This guide provides a comparative overview of various

first-principles calculations of the FeSb₂ band structure and contrasts them with available

experimental data.

Theoretical Calculations: A Comparative Overview
First-principles calculations of FeSb₂ have employed various approximations for the exchange-

correlation functional, leading to different predictions of its electronic ground state. The choice

of functional is critical, as it significantly influences the calculated band gap.

A summary of the calculated electronic properties of FeSb₂ from different theoretical studies is

presented in the table below.
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Method
Predicted Band Gap

(eV)
Character Reference

LDA ~0.3
Narrow-gap

Semiconductor
[2]

LDA
Small hole-pocket at

R point
Semimetal [3]

GGA - Semimetal [4]

mBJ 0.248
Indirect

Semiconductor
[3]

TB-mBJ 0.278 Semiconductor [4]

LDA+U (U=2.6 eV)

Energetically

degenerate magnetic

and semiconducting

solutions

Nearly ferromagnetic

small gap

semiconductor

[3]

As the table illustrates, calculations using the Local Density Approximation (LDA) and

Generalized Gradient Approximation (GGA) tend to predict FeSb₂ as a semimetal or a

semiconductor with a very small band gap.[2][3][4] In contrast, methods that incorporate more

advanced exchange-correlation functionals, such as the modified Becke-Johnson (mBJ) and

Tran-Blaha modified Becke-Johnson (TB-mBJ), predict a semiconducting character with a

distinct band gap.[3][4] The inclusion of on-site Coulomb repulsion (LDA+U) suggests that

FeSb₂ could be a nearly ferromagnetic small gap semiconductor.[3]

Computational Protocols
The first-principles calculations cited in this guide generally follow a standard workflow. The

calculations are typically performed using all-electron methods like the Full Potential Linearized

Augmented Plane Wave (FP-LAPW) method, as implemented in codes such as WIEN2k, or

pseudopotential-based methods as in QUANTUM-ESPRESSO.[4][5]

A generalized workflow for these calculations is depicted below:
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A generalized workflow for first-principles band structure calculations.

The process begins with defining the crystal structure of FeSb₂, which has an orthorhombic

Pnnm space group.[6] Key calculation parameters such as the k-point mesh for Brillouin zone

integration and the plane-wave energy cutoff are specified. A self-consistent field (SCF)

calculation is first performed to obtain the ground-state electronic charge density. This is

followed by a non-self-consistent field (NSCF) calculation on a denser k-point mesh to compute

the electronic band structure, density of states (DOS), and other properties like optical spectra.

Comparison with Experimental Data
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Experimental studies on FeSb₂ have revealed a complex electronic behavior that challenges

theoretical predictions. The material exhibits a metal-insulator transition with decreasing

temperature.[6] Below approximately 6 K, a saturation in resistivity is observed, which has been

attributed to the presence of metallic surface states.[7]

The following table compares the theoretically calculated band gaps with experimentally

determined values.

Experimental Method Measured Gap (meV) Reference

Optical Spectroscopy 76 - 130 [8][9]

Electrical Transport
4 - 36 (anisotropic, multiple

gaps)
[8][9]

Angle-Resolved

Photoemission Spectroscopy

(ARPES)

~25 (activation gap) [7]

The experimental results indicate that FeSb₂ is a narrow-gap semiconductor.[10] However, the

measured gap values vary depending on the experimental technique. Optical measurements

suggest a larger gap compared to transport measurements, which reveal multiple, smaller

activation gaps.[8][9] ARPES measurements have provided evidence for an activation gap of

about 25 meV and have also revealed the presence of metallic surface states, suggesting that

FeSb₂ could be a correlated topological Kondo insulator candidate.[7]

Experimental Protocols
A brief description of the key experimental techniques used to probe the electronic structure of

FeSb₂ is provided below:

Optical Spectroscopy: This technique measures the interaction of light with the material to

determine its optical constants. In the context of FeSb₂, infrared spectroscopy has been

used to measure the optical conductivity.[6] By analyzing the frequency dependence of the

optical conductivity, an estimate of the band gap can be obtained. The measurements are

typically performed on single crystals over a range of temperatures.
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Electrical Transport Measurements: These measurements, including resistivity and Hall

effect, probe the response of the material to an applied electric and/or magnetic field. The

temperature dependence of the resistivity can be used to extract activation energies, which

are related to the band gap.[7] These measurements are also crucial for determining carrier

concentration and mobility.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique that

directly maps the electronic band structure of a material. It involves illuminating a sample

with high-energy photons and measuring the kinetic energy and emission angle of the

ejected photoelectrons. By conserving energy and momentum, the binding energy and

momentum of the electrons within the solid can be determined. For FeSb₂, ARPES has been

used to study the (010) cleavage plane, revealing both bulk and surface electronic states.[7]

Conclusion
First-principles calculations of the FeSb₂ band structure are sensitive to the choice of the

exchange-correlation functional. While simpler approximations like GGA predict a semimetallic

state, more advanced functionals like mBJ correctly capture the semiconducting nature

observed in experiments. However, a quantitative agreement between theoretical and

experimental band gaps remains a challenge. The discrepancy likely arises from strong

electron correlation effects present in FeSb₂, which are not fully accounted for in standard DFT

approaches. The presence of metallic surface states further complicates the picture,

highlighting the need for theoretical models that can capture both the bulk and surface

electronic properties of this intriguing material. Future work combining advanced theoretical

methods with detailed experimental studies will be crucial for a complete understanding of the

electronic structure of FeSb₂ and the origins of its remarkable thermoelectric properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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